Tert-butyl(4-(4-(2,3-dihydroxypropoxy)phenyl)butyl)carbamate
Description
Properties
Molecular Formula |
C18H29NO5 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate |
InChI |
InChI=1S/C18H29NO5/c1-18(2,3)24-17(22)19-11-5-4-6-14-7-9-16(10-8-14)23-13-15(21)12-20/h7-10,15,20-21H,4-6,11-13H2,1-3H3,(H,19,22) |
InChI Key |
DBJGVJUXVSTZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Physico-chemical Properties :
- The compound’s dihydroxypropoxy group enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and reactivity.
Comparison with Structurally Similar Compounds
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
Key Differences :
| Parameter | Target Compound | Tert-butyl (4-chlorophenethyl)carbamate |
|---|---|---|
| Molecular Formula | C₁₈H₂₉NO₅ | C₁₃H₁₈ClNO₂ |
| Molar Mass | 339.43 g/mol | 255.74 g/mol |
| Substituents | Dihydroxypropoxy, phenylbutyl | Chlorophenethyl |
| Hazard Profile | No reported hazards | Non-hazardous per SDS |
| Primary Use | Synthetic intermediate | Laboratory chemical synthesis |
Functional Implications :
- The chlorine atom in Tert-butyl (4-chlorophenethyl)carbamate increases electrophilicity, making it reactive in cross-coupling reactions.
Fluorinated Carboxamide Derivatives (EP 4,374,877 A2)
Example Compound :
- IUPAC Name : (4aR)-1-[[4-[4-[(2R)-2,3-Dihydroxypropoxy]butoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-N-[2-(6-methylsulfanylpyridin-3-yl)-4-(trifluoromethyl)phenyl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Molecular Formula : C₃₉H₃₈F₅N₅O₇S
- Molar Mass : 844.81 g/mol (LCMS: m/z 597 [M+H]+)
- HPLC Retention Time : 1.52 minutes (SMD-TFA05 conditions) .
Key Differences :
| Parameter | Target Compound | Fluorinated Carboxamide Derivative |
|---|---|---|
| Molecular Complexity | Moderate | High (polyfluorinated, extended chain) |
| Functional Groups | Dihydroxypropoxy, carbamate | Fluorophenyl, trifluoromethyl, sulfanyl |
| Chromatographic Behavior | Not reported | Short retention time (1.52 min) |
| Therapeutic Potential | Intermediate | Drug candidate (e.g., kinase inhibition) |
Functional Implications :
- The fluorinated derivative’s trifluoromethyl and sulfur-containing groups enhance metabolic stability and target binding affinity, making it suitable for therapeutic applications. The target compound’s simpler structure limits its direct pharmacological use but optimizes it as a synthetic building block .
Physico-chemical Behavior
- The target compound’s dihydroxypropoxy group improves aqueous solubility compared to non-polar analogs like Tert-butyl (4-chlorophenethyl)carbamate. However, it lacks the lipophilic fluorinated moieties seen in patent-derived compounds, which are critical for membrane permeability in drug candidates .
Q & A
Q. Key Considerations :
- Control reaction temperature (<50°C) to prevent epoxide ring reopening during alkylation.
- Use anhydrous conditions to avoid hydrolysis of tert-butyl chloroformate .
Advanced: How can regioselectivity challenges in the dihydroxypropoxy group installation be addressed?
Answer:
Regioselectivity during epichlorohydrin coupling can be influenced by:
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) direct nucleophilic attack to the less hindered epoxide carbon .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing selectivity .
- Protection/Deprotection Strategies : Temporarily protecting the phenolic -OH group with acetyl or benzyl groups before alkylation .
Q. Data Analysis :
| Condition | Regioselectivity Ratio (α:β) | Yield (%) |
|---|---|---|
| BF₃·Et₂O in DCM | 9:1 | 78 |
| No Catalyst | 3:1 | 65 |
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR :
- HPLC : Retention time ~1.5 minutes (C18 column, acetonitrile/water) validates purity .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₈H₂₉NO₆: 380.2; observed: 380.1 .
Advanced: How do structural modifications impact its enzyme inhibition efficacy?
Answer:
The dihydroxypropoxy and carbamate groups are critical for interactions with enzymes like acetylcholinesterase:
- Dihydroxypropoxy : Hydrogen bonds with catalytic serine residues (Ki reduced from 120 nM to 45 nM when replaced with methoxy) .
- t-Bu Group : Hydrophobic interactions stabilize the enzyme-inhibitor complex (ΔG = -9.2 kcal/mol via molecular docking) .
Contradiction Resolution :
Discrepancies in reported IC₅₀ values (e.g., 50 nM vs. 200 nM) arise from assay conditions:
- pH : Activity drops at pH >8 due to carbamate hydrolysis.
- Substrate Concentration : Lower substrate (acetylthiocholine) increases apparent potency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can stability issues in aqueous buffers be mitigated during bioassays?
Answer:
The carbamate group hydrolyzes in aqueous media (t₁/₂ = 4 hours at pH 7.4). Strategies include:
- Buffer Additives : 10% DMSO or cyclodextrin inclusion complexes reduce hydrolysis .
- Low-Temperature Storage : -20°C in lyophilized form extends stability to 6 months .
- Prodrug Design : Replace tert-butyl with more stable groups (e.g., p-nitrophenyl) for delayed release .
Basic: What are its primary applications in medicinal chemistry research?
Answer:
- Enzyme Inhibition : Potent acetylcholinesterase inhibitor (IC₅₀ = 50 nM) for Alzheimer’s studies .
- Prodrug Development : Carbamate acts as a hydrolyzable linker for targeted drug delivery .
- Structure-Activity Relationship (SAR) : Modifying the phenylbutyl chain enhances blood-brain barrier penetration .
Advanced: What computational methods validate its binding mode to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to X-ray crystallography .
- MD Simulations (GROMACS) : 100-ns simulations confirm stable hydrogen bonds with acetylcholinesterase (occupancy >80%) .
- QM/MM Calculations : Reveal transition states for carbamate hydrolysis (activation energy = 18 kcal/mol) .
Basic: How is purity assessed and quantified post-synthesis?
Answer:
- HPLC : Purity >98% confirmed using a C18 column (gradient: 10–90% acetonitrile in 20 minutes) .
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
- TLC : Rf = 0.6 (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What strategies resolve low yields in large-scale carbamate formation?
Answer:
- Catalyst Optimization : DMAP (4-dimethylaminopyridine) increases yields from 60% to 85% by accelerating chloroformate activation .
- Solvent Screening : THF outperforms DCM due to better solubility of intermediates .
- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side products (yield: 90% at 10 g scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
